molecular formula C21H18N2O4S B15133062 (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-thiazol-5-yl)propanoic acid

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-thiazol-5-yl)propanoic acid

Cat. No.: B15133062
M. Wt: 394.4 g/mol
InChI Key: FSZBNXUXDFKAHT-IBGZPJMESA-N
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Description

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-thiazol-5-yl)propanoic acid is a synthetic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group, and a thiazole ring attached to the side chain. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-thiazol-5-yl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Thiazole Ring: The thiazole ring is introduced by reacting the protected amino acid with a thiazole derivative under appropriate conditions.

    Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the Fmoc protecting group, converting it to an alcohol.

    Substitution: The thiazole ring can participate in substitution reactions, where electrophiles or nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Chemistry:

  • Used as a building block in the synthesis of peptides and proteins.
  • Serves as a precursor for the synthesis of complex organic molecules.

Biology:

  • Utilized in the study of enzyme-substrate interactions.
  • Acts as a probe in biochemical assays to investigate protein functions.

Medicine:

  • Potential applications in drug development, particularly in designing enzyme inhibitors.
  • Used in the synthesis of peptide-based therapeutics.

Industry:

  • Employed in the production of specialty chemicals and materials.
  • Used in the development of novel catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-thiazol-5-yl)propanoic acid is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the amino group can participate in peptide bond formation, facilitating the assembly of peptides and proteins. The thiazole ring can interact with various molecular targets, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

    (2S)-2-(tert-Butoxycarbonylamino)-3-(1,3-thiazol-5-yl)propanoic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

    (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-4-yl)propanoic acid: Contains an imidazole ring instead of a thiazole ring.

Uniqueness:

  • The presence of the Fmoc group provides stability and ease of removal under mild conditions, making it advantageous for peptide synthesis.
  • The thiazole ring imparts unique chemical properties, allowing for diverse reactivity and interactions with molecular targets.

This detailed article provides a comprehensive overview of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-thiazol-5-yl)propanoic acid, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H18N2O4S

Molecular Weight

394.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-thiazol-5-yl)propanoic acid

InChI

InChI=1S/C21H18N2O4S/c24-20(25)19(9-13-10-22-12-28-13)23-21(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,23,26)(H,24,25)/t19-/m0/s1

InChI Key

FSZBNXUXDFKAHT-IBGZPJMESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN=CS4)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CS4)C(=O)O

Origin of Product

United States

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